molecular formula C18H15N3S B14502702 3-Methyl-6,7-diphenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine CAS No. 63586-75-4

3-Methyl-6,7-diphenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine

Cat. No.: B14502702
CAS No.: 63586-75-4
M. Wt: 305.4 g/mol
InChI Key: YKOUHPYKMBWIMN-UHFFFAOYSA-N
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Description

3-Methyl-6,7-diphenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of thiazolotriazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused ring system containing thiazole and triazine moieties, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 3-Methyl-6,7-diphenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the cyclocondensation of 1,2,4-triazole-3-thiones with bromomalononitrile in the presence of a base such as potassium tert-butoxide in tert-butanol . This reaction leads to the formation of functionalized thiazolotriazoles, which can be further modified to obtain the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale synthesis with higher yields and purity.

Chemical Reactions Analysis

3-Methyl-6,7-diphenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like potassium tert-butoxide, solvents like tert-butanol, and catalysts for specific transformations. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methyl-6,7-diphenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-6,7-diphenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity by targeting bacterial enzymes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

3-Methyl-6,7-diphenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific fused ring system and the presence of methyl and phenyl substituents, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

63586-75-4

Molecular Formula

C18H15N3S

Molecular Weight

305.4 g/mol

IUPAC Name

3-methyl-6,7-diphenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine

InChI

InChI=1S/C18H15N3S/c1-13-12-22-18-19-16(14-8-4-2-5-9-14)17(20-21(13)18)15-10-6-3-7-11-15/h2-12,16H,1H3

InChI Key

YKOUHPYKMBWIMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC(C(=NN12)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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